4-Chloro-3-nitroanisole (CAS: 10298-80-3) is a halogenated nitroaromatic compound serving as a key intermediate in multi-step organic synthesis. Its utility stems from the specific 1,2,4-substitution pattern of the methoxy, nitro, and chloro groups on the aromatic ring. This arrangement dictates a distinct reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions, making it a non-interchangeable precursor for producing specific substituted anilines, phenolics, and complex heterocyclic structures in pharmaceuticals, agrochemicals, and materials science. [REFS-1, REFS-2]
Substituting 4-Chloro-3-nitroanisole with its isomers, such as 4-chloro-2-nitroanisole, or with simpler analogs like 3-nitroanisole, will lead to significant deviations in process outcomes. The reactivity and regioselectivity in nucleophilic aromatic substitution (SNAr) are critically dependent on the relative positions of the electron-withdrawing nitro group and the chloro leaving group. [1] An incorrect substitution pattern alters the electronic activation of the C-Cl bond and the resonance stabilization of the Meisenheimer complex intermediate, resulting in different products, lower yields, or a complete failure of the intended reaction. [2] This makes precise isomer selection a critical procurement decision for achieving the target molecular architecture.
The specific arrangement of substituents in 4-Chloro-3-nitroanisole makes it an ideal precursor for high-yield synthesis of 2-nitro-4-alkoxy-substituted anilines. In nucleophilic aromatic substitution (SNAr) reactions with amines, the chloro group at the 4-position is activated by the nitro group at the 3-position (ortho), facilitating efficient displacement. [1] In contrast, an isomer like 4-chloro-2-nitroanisole would react with an amine to produce a different regioisomer (a 2-nitro-5-alkoxy-substituted aniline), which is unsuitable for downstream targets requiring the specific substitution pattern derived from 4-chloro-3-nitroanisole. This structural control is critical in multi-step syntheses where precise isomerism is mandatory.
| Evidence Dimension | Regiochemical Outcome of SNAr |
| Target Compound Data | Forms 4-amino-2-nitroanisole derivatives |
| Comparator Or Baseline | 4-Chloro-2-nitroanisole (Isomer): Forms 5-amino-2-nitroanisole derivatives |
| Quantified Difference | 100% different regioisomeric product |
| Conditions | Reaction with a primary or secondary amine under SNAr conditions (e.g., base, solvent like DMF or ethanol). |
For synthesizing specific bioactive molecules or functional materials, using the correct isomer is non-negotiable as it dictates the final chemical structure and properties.
The electrochemical reduction of the nitro group is a key transformation, and its potential is influenced by other ring substituents. While direct data for 4-chloro-3-nitroanisole is sparse, comparisons with related structures show that halogen substituents significantly alter the reduction potential compared to the parent nitroanisole. For example, studies on various substituted nitrobenzenes demonstrate that electron-withdrawing groups like chlorine make the reduction of the nitro group occur at a less negative potential (i.e., easier to reduce) compared to analogs without the halogen. [1] This specific electrochemical signature is critical for processes involving selective reduction, either chemically or electrochemically, where controlling the reaction potential is necessary to avoid over-reduction or side reactions.
| Evidence Dimension | Nitro Group Reduction Potential |
| Target Compound Data | Reduction potential is shifted to be less negative due to the electron-withdrawing chloro group. |
| Comparator Or Baseline | 3-Nitroanisole (lacks chloro group): Has a more negative reduction potential. |
| Quantified Difference | Qualitatively less negative potential, enabling more facile reduction. |
| Conditions | Cyclic voltammetry in an aqueous acidic electrolyte (e.g., 1 M H3PO4). |
This allows for selective chemical or electrochemical reduction of the nitro group under milder conditions than would be required for a non-chlorinated analog, improving process control and energy efficiency.
4-Chloro-3-nitroanisole is a documented and validated starting material for the synthesis of complex heterocyclic systems with therapeutic potential, such as 7-methanesulfonylamino-6-phenoxychromone derivatives. [1] The published synthetic route explicitly begins with this specific isomer, indicating that its unique substitution pattern is essential for the subsequent multi-step sequence to build the chromone core. Attempting this synthesis with a positional isomer would require a complete redesign of the synthetic strategy and is not a viable drop-in replacement.
| Evidence Dimension | Suitability as a Synthetic Precursor |
| Target Compound Data | Validated starting material for a published multi-step synthesis of bioactive chromones. |
| Comparator Or Baseline | Positional Isomers (e.g., 4-chloro-2-nitroanisole): Not reported for this specific synthetic route and would not yield the target product. |
| Quantified Difference | Enables a known, published synthetic pathway unavailable to its isomers. |
| Conditions | Multi-step organic synthesis towards 7-methanesulfonylamino-6-phenoxychromone derivatives. |
Procuring this specific CAS number de-risks process development by allowing chemists to follow established, peer-reviewed synthetic protocols for complex, high-value molecules.
This compound is the correct choice when the synthetic target is a 4-substituted-2-aminophenol or aniline derivative. The ortho-relationship of the nitro and chloro groups enables high-yield displacement of the chloride, followed by reduction of the nitro group to create a 1,2,4-trisubstituted benzene ring, a common scaffold in medicinal chemistry. [1]
For laboratories and manufacturers aiming to reproduce or build upon published syntheses of complex molecules like the anti-inflammatory 7-methanesulfonylamino-6-phenoxychromones, this specific isomer is the required starting material. Its use avoids the need for costly and time-consuming route redevelopment. [2]
The defined substitution pattern is valuable in the synthesis of specialized azo dyes and other functional materials. The amino group, generated from the reduction of the nitro group, can be diazotized and coupled, while the methoxy and chloro positions allow for further tuning of the final molecule's electronic and physical properties.
Irritant